N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide
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Overview
Description
N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide is a synthetic compound known for its antioxidant properties. It is derived from phenolic compounds and is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hexadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its anti-inflammatory and antioxidant properties, which may have therapeutic potential.
Mechanism of Action
The antioxidant activity of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its rapid degradation .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of N-(3,5-DI-Tert-butyl-4-hydroxyphenyl)hexadecanamide.
3,5-Di-tert-butyl-4-hydroxyanisole: Another phenolic antioxidant with similar properties but different applications.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer with similar antioxidant properties.
Uniqueness
This compound stands out due to its long alkyl chain, which enhances its lipophilicity and makes it particularly effective in stabilizing hydrophobic environments such as polymer matrices and lipid membranes .
Properties
CAS No. |
114516-30-2 |
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Molecular Formula |
C30H53NO2 |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
N-(3,5-ditert-butyl-4-hydroxyphenyl)hexadecanamide |
InChI |
InChI=1S/C30H53NO2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(32)31-24-22-25(29(2,3)4)28(33)26(23-24)30(5,6)7/h22-23,33H,8-21H2,1-7H3,(H,31,32) |
InChI Key |
FLIHCRMHDCZRGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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